molecular formula C7H9BrN2O2S B13011772 5-Bromo-4,6-dimethyl-2-(methylsulfonyl)pyrimidine

5-Bromo-4,6-dimethyl-2-(methylsulfonyl)pyrimidine

Cat. No.: B13011772
M. Wt: 265.13 g/mol
InChI Key: FDSRRQIFFOPTCA-UHFFFAOYSA-N
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Description

5-Bromo-4,6-dimethyl-2-(methylsulfonyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a bromine atom at the 5th position, two methyl groups at the 4th and 6th positions, and a methylsulfonyl group at the 2nd position on the pyrimidine ring. It is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,6-dimethyl-2-(methylsulfonyl)pyrimidine can be achieved through a multi-step process. One common method involves the cyclocondensation of acetylacetone and thiourea in the presence of hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine. This intermediate is then methylated using dimethyl carbonate and tetrabutylammonium bromide to form 4,6-dimethyl-2-methylthiopyrimidine. Finally, oxidation with hydrogen peroxide and sodium tungstate in the presence of tetrabutylammonium bromide produces the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of environmentally friendly reagents and optimized reaction conditions to maximize yield and minimize waste. The use of dimethyl carbonate as a methylating agent and hydrogen peroxide as an oxidant are preferred due to their lower toxicity and environmental impact compared to traditional reagents like dimethyl sulfate and methyl iodide .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4,6-dimethyl-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methylsulfonyl group can undergo further oxidation to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding sulfide derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Hydrogen peroxide and sodium tungstate are commonly used oxidants.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are employed.

Major Products

    Substitution: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation: Sulfone derivatives are the major products.

    Reduction: Sulfide derivatives are formed.

Scientific Research Applications

5-Bromo-4,6-dimethyl-2-(methylsulfonyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4,6-dimethyl-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets. In the case of its use as an intermediate in the synthesis of endothelin receptor antagonists, the compound binds to the endothelin-A receptor, inhibiting its activity and leading to vasodilation and reduced blood pressure . The exact pathways and molecular interactions depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4,6-dimethyl-2-(methylsulfonyl)pyrimidine is unique due to the combination of its bromine, methyl, and methylsulfonyl substituents, which confer specific chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.

Properties

Molecular Formula

C7H9BrN2O2S

Molecular Weight

265.13 g/mol

IUPAC Name

5-bromo-4,6-dimethyl-2-methylsulfonylpyrimidine

InChI

InChI=1S/C7H9BrN2O2S/c1-4-6(8)5(2)10-7(9-4)13(3,11)12/h1-3H3

InChI Key

FDSRRQIFFOPTCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)S(=O)(=O)C)C)Br

Origin of Product

United States

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